molecular formula C22H30N6O3 B2460492 1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 451469-39-9

1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2460492
CAS No.: 451469-39-9
M. Wt: 426.521
InChI Key: YRPUCGLODRGJII-UHFFFAOYSA-N
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Description

1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from basic organic substrates, the preparation includes nitration, reduction, and cyclization processes. Precise reaction conditions—such as temperature control, use of catalysts, and solvent selection—are crucial to ensure the desired product is obtained with high purity and yield.

  • Industrial Production Methods: : In an industrial setting, scale-up processes are employed to produce this compound in larger quantities. Continuous flow chemistry and automated reactors enhance efficiency and consistency, while stringent quality control measures are implemented to meet regulatory standards.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The triazinone moiety can undergo oxidation, leading to various oxidative derivatives.

    • Reduction: : Selective reduction of functional groups within the molecule modifies its chemical properties.

    • Substitution: : The bipiperidine ring can participate in nucleophilic substitution reactions, replacing certain functional groups with others.

  • Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or potassium permanganate in acidic conditions.

    • Reduction: : Sodium borohydride or catalytic hydrogenation.

    • Substitution: : Various halogenating agents, such as alkyl halides, in polar aprotic solvents.

  • Major Products: : Products of these reactions can vary widely, depending on the specific reaction pathways and conditions. For example, oxidation can produce different oxidized derivatives, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications: : 1'-(4-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide holds promise in numerous scientific domains:

  • Chemistry: : As a synthetic intermediate, it aids in the creation of more complex molecules.

  • Biology: : Its interaction with biological systems is studied for its potential therapeutic applications.

  • Medicine: : Investigated for its pharmacological effects, this compound could contribute to the development of new drugs.

  • Industry: : Its unique chemical properties make it useful in various industrial applications, from material science to chemical manufacturing.

Mechanism of Action: : The compound's mechanism of action primarily involves its interaction with specific molecular targets. Its structure allows it to engage in binding interactions with proteins, enzymes, or receptors, influencing various biochemical pathways. Detailed mechanistic studies reveal its impact on cellular processes, providing insights into its potential therapeutic benefits.

Comparison with Similar Compounds: : When compared to other compounds with similar structural motifs, this compound stands out due to its distinct functional groups and resultant chemical behavior. For instance:

  • Similar Compounds: : 1'-(4-(4-oxobenzo[d][1,2,3]triazol-3-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide and 1'-(4-(4-oxobenzo[d][1,2,3]triazin-2(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide.

  • Uniqueness: : The specific positioning of the triazinone moiety in our compound imparts unique chemical and biological properties not present in other similar structures.

Properties

IUPAC Name

1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c23-21(31)22(27-12-4-1-5-13-27)10-15-26(16-11-22)19(29)9-6-14-28-20(30)17-7-2-3-8-18(17)24-25-28/h2-3,7-8H,1,4-6,9-16H2,(H2,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPUCGLODRGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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